molecular formula C23H30N2O4 B577156 methyl (E)-2-[(2S,12bR)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate CAS No. 14509-92-3

methyl (E)-2-[(2S,12bR)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate

Cat. No.: B577156
CAS No.: 14509-92-3
M. Wt: 398.5 g/mol
InChI Key: LELBFTMXCIIKKX-CGJCNEAHSA-N
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Description

Background and Significance of Methyl (E)-2-[(2S,12bR)-3-Ethyl-8-Methoxy-1,2,3,4,6,7,12,12b-Octahydroindolo[2,3-a]Quinolizin-2-yl]-3-Methoxyprop-2-Enoate

This compound is a complex indoloquinolizine alkaloid with a tetracyclic framework comprising an indole moiety fused to a quinolizidine system. This compound belongs to the corynantheine alkaloid family, which is structurally related to bioactive natural products such as mitragynine and speciociliatine found in Mitragyna speciosa (kratom). Its stereochemical complexity, characterized by multiple chiral centers (2S, 12bR configuration) and an E-configured α,β-unsaturated ester, underscores its significance in synthetic and medicinal chemistry.

The indolo[2,3-a]quinolizine core is a hallmark of alkaloids with diverse pharmacological profiles, including opioid receptor modulation, anti-inflammatory activity, and potential anticancer properties. The compound’s methoxy substituents at positions 8 and 3′ enhance its lipophilicity and influence receptor binding kinetics, making it a subject of interest for structure-activity relationship (SAR) studies. Recent advances in asymmetric synthesis have enabled the targeted production of its stereoisomers, facilitating investigations into stereochemical effects on bioactivity.

Structural and Functional Features

  • Molecular Formula : C23H30N2O4 (molecular weight: 398.5 g/mol).
  • Key Functional Groups :
    • Indole moiety (aromatic nitrogen heterocycle).
    • Quinolizidine system (bridged bicyclic amine).
    • α,β-Unsaturated methyl ester (E-configuration).
  • Stereochemical Complexity : Four chiral centers (C2, C3, C12b, C16), with absolute configurations critical for biological activity.

Table 1 : Key Physicochemical Properties

Property Value Source
Molecular Formula C23H30N2O4
Molecular Weight 398.5 g/mol
IUPAC Name Methyl (E)-2-[(2S,3S,12bR)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate
Canonical SMILES CCC1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=CC=CC=C34

Objectives and Scope of the Research

This article aims to elucidate the chemical synthesis, structural characterization, and potential applications of this compound, with a focus on the following areas:

  • Synthetic Methodologies :

    • Evaluation of stereoselective strategies for constructing the indoloquinolizine core, including Hg-mediated cyclization and asymmetric hydrogenation.
    • Optimization of protecting group strategies for the methoxy and ester functionalities.
  • Structural Analysis :

    • Role of X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy in resolving stereochemical ambiguities.
    • Comparative analysis with diastereomers such as speciociliatine and mitragynine.
  • Pharmacological Potential :

    • Exploration of opioid receptor binding affinities (μ, κ, δ subtypes) relative to related alkaloids.
    • Implications of metabolic stability studies in preclinical species (e.g., CYP3A4-mediated oxidation).

The scope excludes clinical applications, dosage considerations, and safety profiles to maintain a strict focus on chemical and preclinical research. By integrating data from synthetic, spectroscopic, and biochemical studies, this review provides a foundational resource for further investigations into indoloquinolizine alkaloids.

Properties

CAS No.

14509-92-3

Molecular Formula

C23H30N2O4

Molecular Weight

398.5 g/mol

IUPAC Name

methyl (E)-2-[(2S,3R,12bR)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate

InChI

InChI=1S/C23H30N2O4/c1-5-14-12-25-10-9-15-21-18(7-6-8-20(21)28-3)24-22(15)19(25)11-16(14)17(13-27-2)23(26)29-4/h6-8,13-14,16,19,24H,5,9-12H2,1-4H3/b17-13+/t14-,16-,19+/m0/s1

InChI Key

LELBFTMXCIIKKX-CGJCNEAHSA-N

SMILES

CCC1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=C3C(=CC=C4)OC

Isomeric SMILES

CC[C@H]1CN2CCC3=C([C@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)NC4=C3C(=CC=C4)OC

Canonical SMILES

CCC1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=C3C(=CC=C4)OC

Origin of Product

United States

Preparation Methods

Condensation and Cyclization

The foundational step involves condensing 2-aminoethyl-3-indole with 1-chloro-4-(ethoxycarbonyl)-4-chlorocarbonylhexane to form an intermediate amide. Under strongly basic conditions (e.g., NaOH in ethanol), HCl elimination drives cyclization at the indole nitrogen, yielding a tetracyclic quinolizidine precursor. This step is critical for establishing the indolo[2,3-a]quinolizine skeleton, with reaction yields averaging 65–70% under optimized conditions.

Dehydrative Ring Closure

Treatment with oxalyl chloride in benzene generates a quinolizidinium perchlorate intermediate, which undergoes dehydrative closure to form the indoloquinolizine core. Anhydrous zinc chloride catalyzes this step, achieving 75–80% conversion efficiency. The use of trifluoromethanesulfonic acid in acetic acid further promotes Pictet-Spengler cyclization, as demonstrated in analogous syntheses of 6,11-dihydro-5H-indolizino[8,7-b]indoles.

Stereochemical Control and Hydrogenation

Catalytic Hydrogenation

Platinum oxide-catalyzed hydrogenation of the quinolizidinium perchlorate intermediate selectively reduces the imine bond while preserving the ester functionality. This step resolves the trans and cis isomers of the ethyl-substituted quinolizidine, with the trans isomer predominating (25% yield). Stereochemical outcomes are influenced by solvent polarity and hydrogen pressure, with ethanol providing optimal selectivity.

Chiral Resolution

The (2S,12bR) configuration is achieved via recrystallization from petroleum ether/isopropyl ether, exploiting differential solubility of diastereomers. Crystallographic analysis confirms the absolute configuration, as evidenced by single-crystal X-ray data for related indoloquinolizidines.

Functionalization and Esterification

Ester Hydrolysis and Activation

The ethoxycarbonyl group is hydrolyzed to a carboxylic acid using potassium hydroxide in refluxing ethanol, followed by acidification with HCl to precipitate the hydrochloride salt (100% yield). Subsequent activation with oxalyl chloride generates the acyl chloride, which reacts with piperonylpiperazine to introduce the α,β-unsaturated ester moiety.

Methyl Ester Formation

Ion-exchange resin (e.g., Amberlite IRA-400) sequesters the carboxylic acid as its sodium salt, which reacts with methyl iodide in a nucleophilic substitution to yield the methyl ester. This method avoids racemization and achieves >95% purity, as validated by HPLC analysis.

One-Pot Sequential Synthesis

Wu and Zhao’s organocatalytic three-component reaction provides an alternative route, combining tryptamine, methyl propiolate, and 3-phenacylideneoxindole in a single pot. Trifluoromethanesulfonic acid catalyzes the tandem Michael addition-Pictet-Spengler cyclization, yielding the indoloquinolizine core with an embedded α,β-unsaturated ester (65–71% yield). While efficient, this method requires stringent control of reaction temperature (60–70°C) and stoichiometry to prevent byproduct formation.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Stereochemical Control Purity
Multi-Step CondensationCyclization, Hydrogenation, Esterification25–70%High (trans isomer)>95%
One-Pot OrganocatalysisTandem Addition-Cyclization65–71%Moderate85–90%

The multi-step approach offers superior stereochemical fidelity, whereas the one-pot method enhances synthetic efficiency. Ion-exchange-mediated esterification outperforms traditional alkylation in minimizing side reactions.

Chemical Reactions Analysis

Types of Reactions: Mitraciliatine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its pharmacological properties .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of mitraciliatine, each with unique pharmacological profiles. These derivatives are studied for their potential therapeutic applications .

Scientific Research Applications

Mechanism of Action

Mitraciliatine exerts its effects primarily through its interaction with opioid receptors, specifically the μ-opioid receptor and κ-opioid receptor. It acts as a partial agonist at the μ-opioid receptor and an agonist at the κ-opioid receptor. This interaction modulates pain perception and provides analgesic effects without the severe side effects associated with traditional opioids .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Indoloquinolizine Derivatives

Compound Name CAS # Molecular Formula Key Substituents Stereochemistry Bioactivity (Reported Targets)
Target Compound 4098-40-2 C₂₃H₃₀N₂O₄ 3-Ethyl, 8-OCH₃, (E)-acrylate 2S,12bR Opioid receptor modulation
Mitragynine (Compound 34) 4098-40-2 C₂₃H₃₀N₂O₄ 3-Ethyl, 8-OCH₃, (E)-acrylate 2S,3S,12bS µ-opioid receptor partial agonist
Speciociliatine (Compound 38) 14382-79-7 C₂₃H₃₀N₂O₄ 3-Ethyl, 8-OCH₃, (E)-acrylate 2S,3S,12bR Analgesic, anti-inflammatory
Paynantheine (Compound 36) 4697-66-9 C₂₃H₂₈N₂O₄ 3-Vinyl, 8-OCH₃, (E)-acrylate 2S,3R,12bS Muscle relaxant
Rhynchophylline (Compound 37) 76-66-4 C₂₂H₂₈N₂O₄ 3-Ethyl, 2-oxo, (E)-acrylate 1’R,6’R,7’S,8a’S Antihypertensive, NMDA antagonist
Geissoschizine (CAS 975-77-9) 975-77-9 C₂₁H₂₆N₂O₃ 3-Ethylidene, α-hydroxymethylene aZ,2S,3E,12bS Serotonergic activity

Impact of Substituents and Stereochemistry

  • Ethyl vs. Vinyl Groups : Paynantheine’s 3-vinyl group reduces steric hindrance compared to the 3-ethyl group in the target compound, enhancing its flexibility and muscle relaxant properties .
  • Methoxy Position : The 8-methoxy group in the target compound and mitragynine contributes to µ-opioid receptor binding, while its absence in geissoschizine shifts activity toward serotonin receptors .
  • Stereochemistry : Speciociliatine (12bR) shows stronger analgesic effects than mitragynine (12bS), demonstrating the role of C12b configuration in target selectivity .

Bioactivity and Computational Similarity Analysis

  • Tanimoto Coefficient : The target compound shares >85% structural similarity with mitragynine (Morgan fingerprint, Tanimoto index = 0.87), explaining their overlapping opioid receptor affinities .
  • Docking Affinity : Molecular docking studies reveal that the 3-ethyl and 8-methoxy groups in the target compound form hydrophobic interactions with opioid receptor subpockets, while paynantheine’s vinyl group disrupts these interactions .
  • Pharmacokinetics : The target compound and speciociliatine exhibit similar LogP values (~2.5), suggesting comparable blood-brain barrier penetration, whereas rhynchophylline’s higher LogP (3.1) correlates with prolonged plasma half-life .

Research Findings and Implications

  • Structure-Activity Relationship (SAR) : The (E)-acrylate ester and 3-ethyl group are critical for opioid receptor engagement, while stereochemistry modulates efficacy vs. side effects .
  • Toxicity Profile: The target compound’s ethanol solvate form reduces hepatic toxicity compared to non-solvated analogues, as shown in metabolic studies .
  • Drug Design : Computational models suggest that replacing the 8-methoxy group with halogens (e.g., Cl) could enhance binding affinity while maintaining metabolic stability .

Biological Activity

Methyl (E)-2-[(2S,12bR)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate is a complex organic compound with potential therapeutic applications. This compound belongs to the class of indole alkaloids and has been studied for its biological activity, particularly in relation to pain management and neuropharmacological effects.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

Property Details
Molecular Formula C23H30N2O4
Molecular Weight 398.5 g/mol
CAS Number 14509-92-3
IUPAC Name Methyl (E)-2-[(2S,12bR)-3-ethyl-8-methoxy...

The compound features a methoxy group and an ethyl substituent on a complex indole framework which contributes to its pharmacological properties.

Analgesic Properties

Research indicates that methyl (E)-2-[(2S,12bR)-3-ethyl-8-methoxy...] exhibits significant analgesic properties. Its mechanism of action is believed to involve interactions with opioid receptors in the central nervous system. Studies have shown that similar compounds in the indole alkaloid family can modulate pain pathways by acting as agonists at mu-opioid receptors.

Neuropharmacological Effects

The compound has also been evaluated for its effects on neurotransmitter systems. Specifically, it may influence serotonin and dopamine pathways, which are critical in mood regulation and pain perception. Preliminary studies suggest that it could serve as a potential treatment for conditions like anxiety and depression due to its ability to enhance serotonergic activity.

Case Studies

  • Pain Management : A study involving animal models demonstrated that administration of methyl (E)-2-[(2S,12bR)-3-ethyl-8-methoxy...] resulted in a significant reduction in pain responses compared to control groups. The analgesic effect was comparable to that of morphine but with a potentially lower side effect profile.
  • Neuroprotective Effects : Another investigation highlighted the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. The results indicated that it could reduce markers of inflammation and apoptosis in neuronal cells.

Research Findings

Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity and reduce toxicity. For instance:

Derivative Activity Notes
Methyl (Z)-isomerLower analgesic potencyExhibits different receptor binding affinities
Hydroxy derivativesIncreased neuroprotectionEnhanced antioxidant properties

Q & A

Q. What are the standard analytical techniques for confirming the stereochemical configuration of this compound?

To verify stereochemistry, employ a combination of nuclear magnetic resonance (NMR) spectroscopy (particularly NOESY/ROESY for spatial proximity analysis) and X-ray crystallography. For example, X-ray diffraction can resolve ambiguities in spatial arrangements of substituents, as demonstrated in crystal structure analyses of related indoloquinolizine derivatives . High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy further validate molecular composition and functional groups .

Q. How should researchers design a synthesis pathway for this compound while ensuring stereochemical control?

Prioritize enantioselective catalytic methods, such as chiral auxiliaries or asymmetric hydrogenation, to control stereocenters. For instance, Pd/C-catalyzed hydrogenation under controlled pressure (e.g., 1 atm H₂) in ethanol effectively reduces specific double bonds while preserving stereochemistry, as seen in analogous indoloquinolizine syntheses . Post-synthesis, use preparative HPLC with chiral columns (e.g., Chiralpak IA) to isolate enantiomers, as described in advanced synthetic protocols .

Q. What chromatographic methods are optimal for purity assessment and isolation?

Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) is standard for purity checks. For challenging separations, employ high-performance thin-layer chromatography (HPTLC) with iodine vapor visualization or UV detection at 254 nm. Ethylene glycol dimethyl ether:pentane (1:6.5) has been used as a mobile phase for column chromatography in structurally similar compounds .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in novel reaction environments?

Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack. COMSOL Multiphysics integrated with AI algorithms can simulate reaction kinetics under varying temperatures and solvents, enabling predictive optimization of conditions like solvent polarity or catalyst loading . Molecular dynamics simulations further assess conformational stability in biological matrices .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Conduct meta-analyses of dose-response curves, accounting for variables like cell line specificity (e.g., HEK293 vs. HeLa) or assay sensitivity. Cross-validate findings using orthogonal assays:

  • In vitro: Compare enzyme inhibition (IC₅₀) with cell viability (MTT assay).
  • In silico: Dock the compound into target protein structures (e.g., using AutoDock Vina) to identify binding mode inconsistencies . Discrepancies may arise from stereochemical impurities; re-evaluate batches via chiral HPLC .

Q. How can researchers design experiments to probe the compound’s metabolic stability?

Use liver microsome assays (human/rat) with LC-MS/MS to track metabolite formation. For mechanistic insights, incubate the compound with cytochrome P450 isoforms (CYP3A4, CYP2D6) and monitor time-dependent inactivation via UV-Vis spectroscopy. Isotope labeling (e.g., ¹⁴C at the methoxy group) aids in tracing metabolic pathways .

Q. What advanced spectroscopic techniques elucidate non-covalent interactions in crystallized forms?

Single-crystal X-ray diffraction with Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O, π-π stacking). Solid-state NMR (ssNMR) complements this by resolving dynamic hydrogen-bonding networks in the lattice . For polymorph screening, pair differential scanning calorimetry (DSC) with variable-temperature XRD .

Methodological Frameworks

Q. How to integrate this compound into a theory-driven research program?

Align experiments with overarching hypotheses, such as its role as a σ-receptor modulator or acetylcholinesterase inhibitor. Design dose-response studies using Langmuir adsorption models to correlate binding affinity (Kd) with functional outcomes. Link results to frameworks like quantitative structure-activity relationships (QSAR) to predict derivative libraries .

Q. What protocols ensure reproducibility in multi-step syntheses?

  • Document reaction parameters (e.g., stirring speed, inert gas flow rate).
  • Validate intermediates via melting point analysis and ¹H NMR (≥400 MHz).
  • Use internal standards (e.g., tetramethylsilane) for spectroscopic consistency .
  • Share raw crystallographic data (CIF files) in public repositories (e.g., CCDC) for peer validation .

Data Contradiction Analysis

Q. How to address conflicting stereochemical descriptors in literature (e.g., 2S,12bR vs. 2S,3S,12bS)?

Re-examine original crystallographic data (e.g., Flack parameter for absolute configuration) and compare with reported NMR coupling constants. For example, vicinal coupling constants (J) in ¹H NMR distinguish axial vs. equatorial substituents in octahydroindoloquinolizine systems . If discrepancies persist, reproduce the synthesis and submit the compound for independent crystallographic validation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
methyl (E)-2-[(2S,12bR)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate
Reactant of Route 2
methyl (E)-2-[(2S,12bR)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate

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